
モエキシプリル塩酸塩
概要
説明
モエクシプリル塩酸塩は、主にアンジオテンシン変換酵素(ACE)阻害剤として使用される医薬品です。これは、体内で活性型であるモエクシプリラートに変換されるプロドラッグです。 この化合物は、血管を弛緩させることによって高血圧(高血圧)の治療に使用され、血圧を下げ、脳卒中、心臓発作、腎臓の問題を防ぐのに役立ちます .
科学的研究の応用
Primary Clinical Uses
The primary applications of moexipril hydrochloride include:
- Hypertension Management : It is commonly prescribed to lower high blood pressure, either as monotherapy or in combination with thiazide diuretics .
- Heart Failure Treatment : Moexipril is also utilized in managing congestive heart failure due to its ability to reduce preload and afterload on the heart .
- Renal Protection : In patients with diabetic nephropathy or chronic kidney disease, ACE inhibitors like moexipril can help protect renal function by lowering intraglomerular pressure .
Dosage and Administration
Moexipril is available in oral tablet forms of 7.5 mg and 15 mg. The recommended dosage typically ranges from 7.5 mg to 30 mg daily, depending on the severity of hypertension and patient response .
Clinical Studies and Case Reports
Numerous studies have documented the efficacy and safety profile of moexipril:
- Efficacy in Diverse Populations : Clinical trials have shown that while ACE inhibitors are generally effective across various demographics, their antihypertensive effects may be less pronounced in black patients compared to non-black patients .
- Long-term Safety : A study assessing the long-term use of moexipril indicated no significant carcinogenicity or mutagenicity at doses significantly higher than those used clinically .
- Combination Therapy : Moexipril has been evaluated in combination with other antihypertensive agents such as calcium channel blockers and diuretics, demonstrating no clinically significant adverse interactions .
Side Effects and Considerations
While moexipril is generally well-tolerated, potential side effects include:
- Angioedema : A rare but serious condition that can occur with ACE inhibitors.
- Cough : A common side effect associated with ACE inhibition.
- Hypotension : Particularly in patients who are volume-depleted or on diuretics .
Comparative Efficacy
The following table summarizes the comparative efficacy of moexipril with other ACE inhibitors:
Drug Name | Primary Indication | Unique Features |
---|---|---|
Moexipril | Hypertension | PDE4-inhibiting effects |
Lisinopril | Hypertension & Heart Failure | Long half-life |
Ramipril | Hypertension & Cardioprotection | Proven mortality benefit in heart failure |
Enalapril | Hypertension & Heart Failure | Available as an injection |
作用機序
モエクシプリル塩酸塩は、体内でモエクシプリラートに変換されるプロドラッグです。モエクシプリラートは、アンジオテンシンIを強力な血管収縮剤であるアンジオテンシンIIに変換する責任があるアンジオテンシン変換酵素(ACE)の活性を阻害します。ACEを阻害することにより、モエクシプリラートはアンジオテンシンIIのレベルを低下させ、血管拡張とそれに続く血圧の低下につながります。 さらに、ACEの阻害は、血管拡張剤であるブラジキニンの分解も抑制し、降圧効果にさらに寄与します .
生化学分析
Biochemical Properties
Moexipril hydrochloride interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The mechanism through which moexiprilat, the active metabolite of Moexipril hydrochloride, lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .
Cellular Effects
Moexipril hydrochloride works by relaxing blood vessels, causing them to widen . Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems . It has been found to affect less than 6% of patients who were prescribed moexipril, causing hypotension, dizziness, increased cough, diarrhea, flu syndrome, fatigue, and flushing .
Molecular Mechanism
Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .
Temporal Effects in Laboratory Settings
Moexipril hydrochloride has been evaluated for safety in more than 2500 patients with hypertension; more than 250 of these patients were treated for approximately one year . The antihypertensive effects of moexipril hydrochloride have been proven to continue during therapy for up to 24 months .
Dosage Effects in Animal Models
In animal studies, moexipril hydrochloride reduced the infarct area on the mouse brain surface with a dose of 0.3 mg/kg . Other doses were not effective . Single oral doses of 2 g/kg moexipril were associated with significant lethality in mice .
Metabolic Pathways
Moexipril hydrochloride is rapidly converted to its active metabolite moexiprilat . Conversion to the active metabolite is thought to require carboxyesterases and is likely to occur in organs or tissues, other than the gastrointestinal tract, in which carboxyesterases occur . The liver is thought to be one site of conversion, but not the primary site .
Transport and Distribution
The clearance (CL) for moexipril is 441 mL/min and for moexiprilat 232 mL/min with a t ½ of 1.3 and 9.8 hours, respectively . Moexiprilat is about 50% protein bound . The volume of distribution of moexiprilat is about 183 liters .
Subcellular Localization
Moexipril hydrochloride is metabolized in the liver to form the pharmacologically active compound moexiprilat . Formation of moexiprilat is caused by hydrolysis of an ethyl ester group . Moexipril is incompletely absorbed after oral administration, and its bioavailability is low .
準備方法
合成経路と反応条件
モエクシプリル塩酸塩の合成には、適切なイソキノリン誘導体から始まる複数のステップが含まれます。主なステップには以下が含まれます。
イソキノリンコアの形成: イソキノリンコアは、芳香族アルデヒドとアミンを縮合させるピクテ・スペングラー反応によって合成されます。
官能基の修飾: アルキル化、アシル化、エステル化などの反応によって、イソキノリンコアにさまざまな官能基が導入されます。
工業生産方法
モエクシプリル塩酸塩の工業生産では、通常、上記と同様の反応ステップを使用して大規模合成が行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、最終製品が医薬品基準を満たすように、厳格な品質管理対策が講じられています .
化学反応の分析
反応の種類
モエクシプリル塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
加水分解: モエクシプリル塩酸塩のエステル基は、加水分解されてモエクシプリラートを生成することができます。
酸化と還元: この化合物は酸化還元反応を起こすことができますが、これは治療上の使用ではあまり一般的ではありません。
一般的な試薬と条件
加水分解: 通常、酸性または塩基性水溶液中で行われます。
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
主要な生成物
モエクシプリル塩酸塩の加水分解によって生成される主な生成物はモエクシプリラートであり、これは薬物の活性型です .
科学研究への応用
モエクシプリル塩酸塩は、以下を含むいくつかの科学研究への応用があります。
薬理学的研究: ACE阻害剤の血圧と心臓血管の健康への影響を研究するために使用されます。
創薬: 効果と安全性プロファイルが向上した新しいACE阻害剤の開発のためのモデル化合物として役立ちます。
類似化合物との比較
モエクシプリル塩酸塩は、エナラプリル、リシノプリル、ラミプリルなどの他のACE阻害剤に似ています。 これらの化合物とは異なる独自の特性があります。
バイオアベイラビリティ: モエクシプリル塩酸塩は、他のACE阻害剤と比較して異なるバイオアベイラビリティプロファイルを持っており、これは投与量と有効性に影響を与える可能性があります。
類似化合物のリスト
- エナラプリル
- リシノプリル
- ラミプリル
- カプトプリル
- ベナゼプリル
生物活性
Moexipril hydrochloride is a prodrug that is primarily utilized as an antihypertensive agent. It is converted in the body to its active form, moexiprilat, which exerts significant biological activity through the inhibition of the angiotensin-converting enzyme (ACE). This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of moexipril hydrochloride, supported by data tables and relevant case studies.
Moexiprilat functions primarily by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of ACE leads to:
- Decreased Angiotensin II Levels : This results in reduced vasoconstriction and lower blood pressure.
- Increased Plasma Renin Activity : Inhibition of angiotensin II formation stimulates renin secretion.
- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.
Moexiprilat is approximately 1000 times more potent than moexipril in inhibiting ACE activity .
Pharmacokinetics
The pharmacokinetic profile of moexipril and its active metabolite moexiprilat is crucial for understanding its efficacy and safety:
Parameter | Moexipril | Moexiprilat |
---|---|---|
Bioavailability | ~13% | Not applicable |
Peak Plasma Concentration (Cmax) | Varies with food intake | 1.5 hours post-dose |
Elimination Half-Life (t½) | ~1 hour | 2 to 9 hours |
Volume of Distribution | Not specified | ~183 L |
Protein Binding | Not specified | ~50% |
The bioavailability of moexipril is significantly affected by food intake, with reductions in Cmax and AUC observed after meals .
Clinical Efficacy
Moexipril hydrochloride has been shown to effectively lower blood pressure in hypertensive patients. Clinical studies indicate that doses of 15 mg or more can lead to sustained inhibition of plasma ACE activity by 80-90% .
Case Studies
- Hypertension Management : In a randomized controlled trial involving 200 patients with essential hypertension, treatment with moexipril resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo over a 12-week period.
- Elderly Population : A study focusing on older adults demonstrated that moexipril effectively managed hypertension without significant adverse effects, highlighting its safety profile in this demographic.
Adverse Effects
While generally well-tolerated, moexipril can cause side effects such as:
- Cough : A common side effect associated with ACE inhibitors.
- Hyperkalemia : Elevated potassium levels due to reduced aldosterone secretion.
- Angioedema : A rare but serious allergic reaction.
特性
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAXHBVZQZSIC-JKVLGAQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044267 | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-52-5 | |
Record name | Moexipril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moexipril hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOEXIPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。